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molecular formula C16H24O2 B8413547 3-Methyl-4-(octyloxy)benzaldehyde

3-Methyl-4-(octyloxy)benzaldehyde

Cat. No. B8413547
M. Wt: 248.36 g/mol
InChI Key: LRRICQYKKRUFEU-UHFFFAOYSA-N
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Patent
US07479504B2

Procedure details

The title compound was prepared using a procedure analogous to Aldehyde 3 substituting 3-methyl-4-hydroxybenzaldehyde for 3-hydroxybenzaldehyde.
Name
Aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Br)[C:9]=1[O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:5]=[O:6].O[C:21]1C=C(C=CC=1)C=O>>[CH3:21][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:5]=[O:6]

Inputs

Step One
Name
Aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1OCCCCCCCC)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=O)C=CC1OCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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